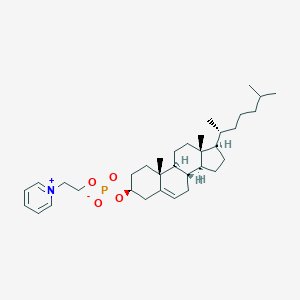

Cholesterylphosphorylethylpyridinium

Description

Structure

3D Structure

Properties

CAS No. |

143693-01-0 |

|---|---|

Molecular Formula |

C34H54NO4P |

Molecular Weight |

571.8 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-pyridin-1-ium-1-ylethyl phosphate |

InChI |

InChI=1S/C34H54NO4P/c1-25(2)10-9-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-33(27,4)32(29)17-19-34(30,31)5)39-40(36,37)38-23-22-35-20-7-6-8-21-35/h6-8,12,20-21,25-26,28-32H,9-11,13-19,22-24H2,1-5H3/t26-,28+,29+,30-,31+,32+,33+,34-/m1/s1 |

InChI Key |

ZIQMQJFDJLTAEN-PWAICBBHSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C |

Synonyms |

cholesterylphosphorylethylpyridinium CPEP |

Origin of Product |

United States |

Synthetic Methodologies for Cholesterylphosphorylethylpyridinium and Structural Analogs

Strategies for Phosphorylethylpyridinium Moiety Construction

The phosphorylethylpyridinium moiety is a critical component of the target molecule, providing the cationic headgroup and a portion of the linker. Its synthesis is typically approached by first constructing the pyridinium (B92312) ethanol structure, followed by phosphorylation.

A common method for the synthesis of the precursor, 1-(2-hydroxyethyl)pyridinium chloride, involves the quaternization of pyridine with 2-chloroethanol. This reaction is generally carried out in a polar solvent, such as ethanol or water, under reflux conditions. The optimization of this reaction is dependent on the stoichiometric ratio of the reactants and precise temperature control, typically between 70–90°C, to maximize the yield of the desired product.

The subsequent phosphorylation of 1-(2-hydroxyethyl)pyridinium can be achieved through various phosphonating agents. However, a more convergent strategy for the synthesis of the entire cholesterylphosphorylethylpyridinium molecule involves the prior activation of the phosphate (B84403) group on the cholesterol moiety, which is then reacted with the pre-formed hydroxyethylpyridinium.

Approaches to Cholesteryl Group Integration

The integration of the hydrophobic cholesteryl group is a pivotal step in the synthesis. This is primarily achieved by the phosphorylation of cholesterol's 3β-hydroxyl group. A prevalent and effective method for this transformation is the use of phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine. This reaction yields cholesteryl phosphorodichloridate, a key intermediate for subsequent coupling reactions. rsc.org

Once cholesteryl phosphorodichloridate is obtained, it serves as an activated phosphate donor. The final step in the synthesis of this compound involves the reaction of this intermediate with 1-(2-hydroxyethyl)pyridinium chloride. This reaction forms the phosphate ester linkage between the cholesterol and the ethylpyridinium moieties. The reaction is typically carried out in an anhydrous solvent with a suitable base to neutralize the hydrochloric acid generated during the reaction.

Comparative Analysis of Synthetic Pathways and Yield Optimization

An alternative, though potentially more complex, pathway could involve the initial synthesis of a phosphorylethylpyridinium precursor, which is then coupled to cholesterol. However, the former method, utilizing the reactive cholesteryl phosphorodichloridate intermediate, is generally more favored due to its efficiency.

The optimization of the synthesis yield hinges on several factors. In the phosphorylation step of cholesterol, the choice of phosphorylating agent and the reaction conditions are critical. For instance, the use of POCl₃ in the presence of triethylamine is a well-established method for preparing cholesteryl phosphorodichloridate in good yields. rsc.org The subsequent coupling reaction's efficiency is dependent on the purity of the reactants, the choice of solvent, the reaction temperature, and the base used for acid scavenging.

| Phosphorylating Agent | Base | Typical Solvent | Reported Yield of Cholesteryl Phosphate Derivative | Reference |

| Phosphorus oxychloride (POCl₃) | Triethylamine | Anhydrous Dichloromethane | Good | rsc.org |

| Phosphorus trichloride (PCl₃) | Not specified | Not specified | Not specified | tandfonline.com |

| N,N'-dicyclohexylcarbodiimide (DCC) / p-toluenesulfonic acid (p-TsOH) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane / Methanol | Not specified | nih.gov |

Yields are often context-dependent and can vary based on specific reaction conditions and scale.

Synthesis of this compound Analogs for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, a variety of structural analogs can be synthesized. These modifications typically involve alterations to the linker, the cationic headgroup, or the hydrophobic anchor.

Linker Modifications: The nature of the linker connecting the cholesterol moiety to the headgroup can significantly impact the biological activity. Analogs with different linker lengths and chemical bonds (e.g., ether, ester, carbamate, amide) can be synthesized. nih.govnih.govmdpi.com For instance, ether-linked lipids are often more stable than their ester-linked counterparts. nih.gov The synthesis of an ether-linked analog might involve starting with a cholesterol derivative that has a pre-installed ether linkage, which is then subjected to phosphorylation and coupling with the headgroup.

Headgroup Modifications: The cationic headgroup plays a crucial role in the interaction with biological targets. Analogs can be prepared with different heterocyclic headgroups or with acyclic amine-based headgroups. For example, cholesterol has been conjugated to various polyamines or basic amino acid residues like lysine and histidine. nih.govmdpi.com The synthesis of these analogs often involves reacting cholesteryl chloroformate or other activated cholesterol derivatives with the desired amine-containing headgroup. mdpi.comresearchgate.net

Hydrophobic Anchor Modifications: While this article focuses on cholesterol, it is worth noting that for broader SAR studies, the hydrophobic anchor itself can be varied. Different sterols or long-chain fatty acids could be used in place of cholesterol to assess the impact of the hydrophobic domain's structure on activity.

Below is a table summarizing various synthetic approaches to create analogs of cholesteryl-based cationic lipids.

| Modification Site | Linkage Type | Headgroup | Synthetic Precursors | Reference |

| Linker/Headgroup | Carbamate | Piperazine | Cholesteryl chloroformate, substituted piperazines | researchgate.net |

| Linker/Headgroup | Ether/Amide | Lysine, Histidine | Cholesterol precursor, protected amino acids | nih.gov |

| Linker/Headgroup | Carbamate/Amide | Lysine | Cholesteryl chloroformate, cadaverine, lysine | mdpi.com |

| Linker | Ether | Polyamine | Cholesterol precursor with aminopropyl chain | researchgate.net |

| Linker | Ester | Mannose 6-phosphate | Cholesterol derivative, M6P precursor, DCC, POCl₃ | nih.gov |

Supramolecular Assemblies and Organization of Cholesterylphosphorylethylpyridinium

Self-Assembly Characteristics in Aqueous Media

The self-assembly of cholesterylphosphorylethylpyridinium in aqueous media is a spontaneous process driven by the hydrophobic effect. The bulky, rigid cholesterol tail seeks to minimize its contact with water molecules, leading to the formation of organized aggregates where the hydrophobic moieties are sequestered from the aqueous phase, and the hydrophilic pyridinium (B92312) and phosphate (B84403) groups are exposed to the solvent.

The aggregation behavior is influenced by several factors, including the concentration of the lipid, the ionic strength of the medium, and the temperature. At low concentrations, the lipid molecules may exist as monomers. However, as the concentration increases and surpasses a certain threshold, known as the critical micelle concentration (CMC) or critical aggregation concentration (CAC), the molecules begin to form larger assemblies to shield their hydrophobic tails from water.

The specific type of aggregate formed (e.g., micelles, vesicles) is largely determined by the packing parameter of the molecule, which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail. For many cholesterol-based cationic lipids, the conical shape of the cholesterol moiety favors the formation of bilayer structures, such as vesicles or liposomes, over spherical micelles encapsula.com.

Studies on analogous cholesterol-based cationic lipids have demonstrated their ability to self-assemble into well-defined nanostructures in aqueous solutions researchgate.netmdpi.com. For instance, cholesterol derivatives with different linker groups and cationic headgroups have been shown to form stable liposomes that can encapsulate nucleic acids for gene delivery nih.govnih.gov. The presence of the phosphate group in this compound is expected to influence the electrostatic interactions and hydration at the aggregate surface, potentially affecting the stability and morphology of the resulting assemblies.

Formation of Micellar and Vesicular Structures by this compound

This compound, due to its molecular geometry, predominantly forms vesicular structures, also known as liposomes, in aqueous solutions. These are closed, spherical bilayers that can encapsulate both hydrophilic and hydrophobic substances. The formation of these vesicles is a key feature that makes this class of compounds promising for delivery applications.

The process of vesicle formation can be achieved through various methods, including thin-film hydration, sonication, or extrusion. The resulting vesicles can vary in size and lamellarity (the number of bilayers). The physicochemical properties of these vesicles, such as their size, zeta potential (surface charge), and stability, are critical for their biological activity and can be tailored by controlling the formulation parameters.

| Cationic Lipid Analogue | Co-lipid | Vesicle Size (nm) | Zeta Potential (mV) | Method of Preparation |

|---|---|---|---|---|

| DC-Cholesterol | DOPE | 150 - 250 | +30 to +50 | Thin-film hydration |

| Cholesteryl-lysine | DOPE | ~200 | +45 | Sonication |

| Pyridinium-based cholesterol lipid | Cholesterol | 250 - 900 | Not Reported | Not Reported nih.gov |

Note: The data presented in this table are for analogous compounds and are intended to provide a general understanding of the expected properties of vesicles formed from this compound.

The formation of micelles by this compound is less common due to the bulky nature of the cholesterol group, which disfavors the high curvature required for spherical micelles. However, under certain conditions, such as in the presence of co-surfactants or at very low concentrations, smaller, more dynamic aggregates might exist in equilibrium with larger vesicular structures. The critical micelle concentration (CMC) is a key parameter that defines the onset of micellization. For pyridinium-based surfactants with long alkyl chains, CMC values are typically in the low millimolar range nih.govrsc.orgppaspk.org.

Phase Behavior and Microdomain Formation in this compound-Containing Systems

The lipid bilayers of vesicles formed by this compound can exist in different physical states or phases, depending on the temperature and the presence of other lipids. The main phases are the gel phase (Lβ'), where the hydrocarbon chains are ordered and tightly packed, and the liquid-crystalline phase (Lα), where the chains are disordered and fluid. The transition between these phases occurs at a characteristic temperature known as the main phase transition temperature (Tm).

The incorporation of cholesterol into lipid bilayers is known to have a profound effect on their phase behavior. Cholesterol can induce the formation of a liquid-ordered (Lo) phase, which is characterized by a high degree of acyl chain order, similar to the gel phase, but with a high lateral mobility of the lipid molecules, similar to the liquid-crystalline phase. This "ordering" effect of cholesterol can eliminate the sharp phase transition of the host lipid bilayer.

Calorimetric studies, such as Differential Scanning Calorimetry (DSC), are commonly used to investigate the phase transitions of lipid assemblies. For cationic lipids mixed with zwitterionic lipids, the phase behavior can be complex, showing peritectic and azeotropic points univ-rennes1.fr. The phase transition temperatures of pyridinium lipids are influenced by the length and saturation of the hydrophobic chains and the nature of the linker group nih.gov.

The table below provides illustrative phase transition temperatures for related cationic lipids, which can offer an indication of the potential thermal behavior of this compound-containing systems.

| Cationic Lipid | Linker Type | Hydrophobic Chain | Phase Transition Temperature (Tm) (°C) |

|---|---|---|---|

| Pyridinium Lipid | Amide | C16:0 | Lower than ester analogue |

| Pyridinium Lipid | Ester | C16:0 | Higher than amide analogue |

| DMTAP (C14) | - | C14:0 | ~23 |

Note: This table presents qualitative and quantitative data for analogous compounds to illustrate the factors influencing phase transition temperatures.

Furthermore, in multi-component lipid systems containing this compound, lateral phase separation can occur, leading to the formation of microdomains or "lipid rafts." These are regions within the bilayer that are enriched in specific lipids, such as cholesterol and sphingolipids, and are in a liquid-ordered state. The formation of these microdomains can play a crucial role in modulating the properties of the membrane, including its permeability and interaction with proteins and other molecules mdpi.com. The presence of the charged pyridinium headgroup in this compound could influence the formation and stability of such domains through electrostatic interactions.

Mechanistic Investigations of Cholesterylphosphorylethylpyridinium Interactions with Model Membrane Systems

Cholesterylphosphorylethylpyridinium-Lipid Bilayer Interactions: A Biophysical Perspective

Biophysical studies on model membranes, such as liposomes and supported lipid bilayers, provide a controlled environment to dissect the molecular interactions between lipids and inserted molecules like this compound. These investigations reveal how the compound affects the collective physical properties of the membrane.

The insertion of this compound into a lipid bilayer is expected to significantly alter the membrane's fluidity, a critical parameter for cellular functions. The large, rigid sterol core of the molecule, analogous to cholesterol, imposes conformational constraints on the adjacent phospholipid acyl chains. This ordering effect can be quantified using techniques like fluorescence polarization or nuclear magnetic resonance (NMR) to determine lipid order parameters.

Table 1: Representative Acyl Chain Order Parameters (SCD) in a DOPC Bilayer at 25°C This table presents illustrative data based on established principles of sterol-membrane interactions.

| Membrane Composition | C2 Position | C10 Position |

|---|---|---|

| Pure DOPC | 0.35 | 0.20 |

| DOPC + 30 mol% Cholesterol | 0.65 | 0.45 |

| DOPC + 30 mol% this compound (Expected) | 0.62 | 0.43 |

The integrity of the lipid bilayer as a barrier is crucial for cellular homeostasis. The introduction of this compound can perturb this barrier. While the ordering effect of the cholesteryl group generally decreases the passive diffusion of small molecules by reducing membrane free volume, the cationic pyridinium (B92312) headgroup introduces a conflicting factor.

At high concentrations, the accumulation of positive charges at the membrane surface can lead to electrostatic repulsion between headgroups, potentially creating defects or transient pores in the bilayer structure. This phenomenon, known as cationic lipid-induced permeabilization, could facilitate the transmembrane transport of ions and other polar molecules that would otherwise be excluded. Therefore, the impact of this compound on membrane permeability is likely concentration-dependent: at low concentrations, it may decrease permeability due to lipid ordering, while at higher concentrations, it may increase permeability through membrane disruption. mdpi.com

Biological membranes are not homogenous; they contain microdomains enriched in specific lipids and proteins, such as "lipid rafts." nih.govnih.gov These domains, often rich in cholesterol and sphingolipids, serve as platforms for cellular signaling. nih.govnih.gov Given its cholesterol backbone, this compound is expected to preferentially partition into cholesterol-rich, liquid-ordered (Lo) domains within phase-separated artificial membranes.

This partitioning would be driven by the favorable van der Waals interactions between the sterol ring system and the saturated acyl chains of sphingolipids, a key interaction for raft stability. The presence of this compound within these domains could further stabilize them or alter their size and dynamics. The bulky, charged headgroup might influence the domain boundary, potentially affecting the recruitment of proteins to these platforms. Studies using fluorescence microscopy on giant unilamellar vesicles (GUVs) composed of ternary lipid mixtures (e.g., DOPC/sphingomyelin/cholesterol) could visualize this preferential partitioning and its consequences on domain morphology.

Molecular Dynamics and Computational Simulations of this compound-Membrane Interfaces

Molecular dynamics (MD) simulations provide an atomistic view of the interactions between this compound and lipid bilayers, complementing experimental findings by revealing details of binding, orientation, and induced structural changes that are difficult to observe directly. nih.govnih.govrobertsonlaboratory.com

Simulations can precisely map the orientation and position of this compound within the membrane. It is anticipated that the molecule adopts a canonical, cholesterol-like orientation: the hydrophobic cholesteryl group would be embedded deep within the hydrophobic core of the bilayer, aligned parallel to the lipid acyl chains. mdpi.com The phosphoryl-ethyl-pyridinium headgroup would be positioned at the lipid-water interface.

The exact insertion depth is determined by a balance of forces. The hydrophobic effect drives the sterol core into the bilayer, while the hydration requirements of the phosphate (B84403) and the positively charged pyridinium group anchor the headgroup at the aqueous interface. MD simulations can quantify this, revealing hydrogen bonding between the phosphate oxygen atoms and water or lipid headgroups, as well as the electrostatic interactions of the pyridinium ring.

Table 2: Predicted Intermolecular Interactions from MD Simulations

| Molecular Moiety | Interacting Partner(s) in Membrane | Predominant Interaction Type |

|---|---|---|

| Cholesteryl Ring System | Lipid Acyl Chains | Van der Waals |

| Phosphate Group | Lipid Headgroups (e.g., Choline), Water | Hydrogen Bonding, Electrostatic |

| Pyridinium Ring | Lipid Headgroups (e.g., Phosphate), Water | Electrostatic, Cation-π |

The presence of this compound molecules is expected to cause local and global perturbations to the membrane structure. nih.govmdpi.com MD simulations are ideally suited to characterize these changes. On a local level, the rigid sterol ring system would force neighboring lipid chains into a more extended, ordered conformation, leading to a localized increase in bilayer thickness. nih.gov

On a larger scale, the collective effect of many inserted molecules can alter global membrane properties. Simulations can measure changes in the average area per lipid, bilayer thickness, and volume. The introduction of the bulky headgroup may increase the area per lipid at the headgroup region while the condensing effect of the sterol core decreases it in the tail region, leading to changes in the lateral pressure profile of the membrane. These structural perturbations are the underlying cause of the changes in fluidity and permeability observed in biophysical experiments. nih.gov

Functional Studies of Cholesterylphosphorylethylpyridinium in Biomimetic Systems

Interactions with Soluble and Membrane-Associated Enzymatic Systems in Model Environments

The unique amphiphilic structure of Cholesterylphosphorylethylpyridinium, featuring a bulky hydrophobic cholesterol group and a charged pyridinium (B92312) moiety, suggests a high propensity for partitioning into lipid bilayers and micellar assemblies. This localization is critical for its interaction with membrane-associated enzymes like Protein Kinase C.

Modulation of Protein Kinase C Activity in Artificial Micellar Assays

Artificial micellar systems, often composed of detergents like Triton X-100, serve as simplified models to study the direct interactions between lipids and enzymes without the complexity of a full bilayer. Research on cationic cholesterol derivatives, a class to which this compound belongs, has demonstrated their capacity to modulate PKC activity within these micellar environments.

Studies have been conducted on various cationic cholesterol derivatives to assess their inhibitory potential on Protein Kinase C. In these assays, the enzyme's activity is measured in the presence of mixed micelles containing the lipid of interest. The findings indicate that the nature of the cationic headgroup is a significant determinant of the inhibitory effect. Specifically, cholesterol derivatives with a quaternary amino headgroup, such as the pyridinium ring in this compound, have been shown to be effective inhibitors of PKC. nih.gov In contrast, derivatives with a tertiary amino head group are considerably less inhibitory. nih.gov This suggests that the permanent positive charge of the quaternary pyridinium group in this compound likely plays a key role in its interaction with the enzyme.

The inhibitory potency is often quantified by the inhibition constant (Ki), with lower values indicating stronger inhibition. For instance, cationic cholesterol derivatives with quaternary ammonium (B1175870) headgroups have been reported to exhibit Ki values in the low micromolar range, highlighting their efficacy as PKC inhibitors in these model systems. nih.gov

Table 1: Inhibitory Activity of Cationic Cholesterol Derivatives on Protein Kinase C in a Mixed Micellar Assay This table presents data for analogous cationic cholesterol derivatives to infer the potential activity of this compound.

| Derivative Type | Headgroup | Spacer Arm | Ki (µM) |

|---|---|---|---|

| Quaternary Amine | Quaternary Ammonium | With Succinyl | ~12 |

| Quaternary Amine | Quaternary Ammonium | Without Succinyl | ~59 |

| Tertiary Amine | Tertiary Amine | With Succinyl | >200 |

| Tertiary Amine | Tertiary Amine | Without Succinyl | >200 |

Data sourced from related studies on cationic cholesterol derivatives. nih.gov The pyridinium group of this compound is a quaternary amine.

Inhibition of Protein Kinase C Activity in Artificial Vesicular Assays

Moving beyond micelles, artificial vesicular systems such as liposomes provide a more biologically relevant model by forming a lipid bilayer. In this context, this compound would be expected to integrate into the vesicle membrane, with its cholesterol anchor embedded in the hydrophobic core and the pyridinium headgroup exposed to the aqueous environment.

While direct studies on this compound in vesicular PKC assays are not widely available, the principles of PKC inhibition by membrane-associated cationic lipids are well-established. The inhibition is thought to occur through electrostatic interactions between the positively charged lipid headgroup and the negatively charged regulatory domains of PKC, which can prevent the enzyme from adopting its active conformation. The presence of such cationic lipids within the bilayer can alter the surface charge and physical properties of the membrane, thereby influencing the binding and activation of PKC.

Comparative Analysis of this compound Effects in Different Model Membrane Contexts

The behavior of this compound is expected to vary depending on the composition of the model membrane. In membranes composed of neutral phospholipids (B1166683) like phosphatidylcholine (PC), the effects would be primarily driven by the physical presence of the cholesterol moiety and the charge of the pyridinium headgroup. In contrast, in membranes containing anionic phospholipids such as phosphatidylserine (B164497) (PS), which is a known activator of PKC, there could be a competitive interaction. This compound might compete with PS for binding to the enzyme, leading to a more pronounced inhibitory effect.

Role of this compound Analogs in Biomimetic Function

To understand the specific contributions of different parts of the this compound molecule to its activity, structure-activity relationship (SAR) studies are essential. By systematically modifying the cholesterol backbone and the pyridinium ring, it is possible to elucidate the key structural features required for its functional effects.

Structure-Activity Relationship Studies with Modified Cholesterol Moieties

The cholesterol backbone serves as the hydrophobic anchor for this compound. Its rigid, bulky structure is crucial for its insertion and orientation within a lipid bilayer. SAR studies on related lipidic compounds often reveal that the nature of the hydrophobic anchor significantly influences their biological activity.

For instance, in studies of other pyridinium-based lipids, replacing long fatty acid chains with a cholesterol moiety would be expected to alter the packing of the lipid within the membrane and its interactions with neighboring lipids. Modifications to the cholesterol structure itself, such as altering the length or flexibility of the linker connecting it to the phosphate (B84403) group, could impact the positioning of the pyridinium headgroup relative to the membrane surface, which in turn could modulate its interaction with enzymes like PKC.

Table 2: Inferred Structure-Activity Relationships of this compound Analogs This table is a conceptual representation based on known principles of lipid SAR to infer potential outcomes for this compound analogs.

| Molecular Modification | Predicted Effect on PKC Inhibition | Rationale |

|---|---|---|

| Modified Cholesterol Moiety | ||

| Replacement with shorter lipid chains | Likely decrease | Reduced membrane anchoring and altered packing. |

| Introduction of unsaturation in an alkyl chain replacement | Variable | May increase membrane fluidity, potentially altering enzyme access. |

| Modified Pyridinium Ring | ||

| Addition of bulky alkyl substituents | Potential decrease | Steric hindrance may interfere with binding to the enzyme's regulatory site. |

Investigation of Pyridinium Ring Substituent Effects on Functional Outcomes

The pyridinium ring is a key functional component of this compound, providing the positive charge that drives its interaction with negatively charged domains of proteins like PKC. The electronic and steric properties of substituents on the pyridinium ring can be systematically varied to probe their impact on function.

Studies on other pyridinium-containing molecules have shown that the nature of the substituents can fine-tune their biological activity. nih.gov For this compound, adding electron-donating or electron-withdrawing groups to the pyridinium ring could modulate the charge distribution and its interaction with the enzyme. Similarly, the size and position of these substituents could introduce steric effects that either enhance or hinder the binding to the target protein. For example, bulky substituents near the point of attachment to the phosphate linker might sterically obstruct the optimal positioning for enzyme inhibition.

Future Directions and Emerging Research Avenues for Cholesterylphosphorylethylpyridinium

Exploration of Novel Supramolecular Architectures with Cholesterylphosphorylethylpyridinium

The amphiphilic nature of this compound, driven by its steroidal tail and charged headgroup, makes it an ideal candidate for forming a variety of self-assembled supramolecular structures in aqueous environments. mdpi.com Future research will likely focus on systematically characterizing these assemblies and understanding how the interplay between its constituent parts dictates their morphology and properties.

The rigid and planar cholesterol group is known to induce significant ordering in molecular assemblies, often leading to the formation of liquid crystalline phases or highly organized nanoparticles. mdpi.comnih.gov The presence of the phosphoryl group, which mimics the natural phospholipid headgroup phosphorylcholine, could impart a high degree of hydration and biocompatibility to the surface of these assemblies. nih.govnih.gov Meanwhile, the cationic pyridinium (B92312) group introduces electrostatic interactions, which can be leveraged to interact with anionic species or to drive the formation of specific architectures through charge repulsion or attraction with co-assembling molecules. nih.govnih.gov

Research efforts could explore the formation of various supramolecular structures, including:

Vesicles (Liposomes): The amphiphilicity of the molecule strongly suggests the formation of bilayer vesicles. The key research questions would involve determining the critical aggregation concentration (CAC), the stability of the resulting vesicles, and how the unique headgroup influences membrane fluidity and permeability. The cationic nature of the pyridinium moiety could be particularly interesting for applications involving interaction with negatively charged cell membranes or nucleic acids. nih.govnih.gov

Micelles and Cylindrical Micelles (Nanotubes): Depending on the packing parameter of the molecule, non-lamellar structures such as spherical or cylindrical micelles could be formed. The bulky cholesterol tail might favor inverted structures or specific curvatures. mdpi.com

Liquid Crystalline Phases: Cholesterol derivatives are renowned for forming cholesteric (chiral nematic) liquid crystal phases. mdpi.com Investigating the thermotropic and lyotropic liquid crystalline behavior of this compound could reveal novel photonic or stimuli-responsive materials.

A key research avenue will be the creation of multi-component systems. By combining this compound with other lipids, such as the neutral helper lipid dioleoyl phosphatidylethanolamine (B1630911) (DOPE) or anionic lipids, it may be possible to fine-tune the properties of the resulting supramolecular assemblies for specific functions. nih.govdovepress.com The influence of counter-ions on the self-assembly of pyridinium lipids is another area ripe for exploration, as different anions could modulate the packing and morphology of the aggregates. nih.gov

| Supramolecular Structure | Primary Driving Force(s) | Potential Modulators | Key Characterization Techniques | Prospective Research Focus |

|---|---|---|---|---|

| Unilamellar/Multilamellar Vesicles | Hydrophobic effect, Headgroup hydration | Co-lipids (e.g., DOPE, anionic lipids), pH, Ionic strength | Dynamic Light Scattering (DLS), Cryo-Transmission Electron Microscopy (Cryo-TEM) | Membrane permeability, stability, and interaction with biological models |

| Cylindrical Micelles/Nanofibers | Molecular packing parameter, π-π stacking (pyridinium) | Solvent polarity, Temperature, Counter-ion type | Atomic Force Microscopy (AFM), Small-Angle X-ray Scattering (SAXS) | Formation of hydrogels, use as templates for nanomaterial synthesis |

| Lyotropic Liquid Crystals | Cholesterol-induced ordering, Concentration | Temperature, Water content, Co-solutes | Polarized Optical Microscopy (POM), X-ray Diffraction (XRD) | Development of novel optical materials and stimuli-responsive systems |

Advanced Computational Modeling for Predictive Understanding of this compound Interactions

Computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful lens for understanding the behavior of this compound at the atomic level. Such simulations can provide insights that are difficult or impossible to obtain through experimental methods alone, guiding the rational design of new materials and experiments. nih.gov

Future computational studies will likely focus on several key areas:

Self-Assembly Simulation: Coarse-grained (CG) MD simulations can be employed to model the spontaneous self-assembly of many this compound molecules over microseconds, predicting the most probable supramolecular structures (e.g., bilayers, micelles) and the pathways to their formation. nih.gov

All-Atom Bilayer Simulations: Once a bilayer structure is formed, all-atom MD simulations can be used to probe its detailed properties. These simulations can predict key structural parameters such as the area per lipid, bilayer thickness, and acyl chain order parameters. They can also reveal the specific orientation and hydration of the phosphoryl and pyridinium groups at the water-lipid interface. Force fields like AMBER or GAFF, potentially within a modular framework like LIPID11, could be adapted for this novel lipid. nih.govacs.org

Interaction with Biomolecules: A significant research direction is the simulation of this compound assemblies interacting with biological components. This includes modeling the interaction of a cationic liposome (B1194612) with a model cell membrane to understand adhesion and fusion, or simulating the binding of an anionic molecule like DNA or siRNA to the cationic surface to predict the structure of lipoplexes for gene delivery applications. nih.govmdpi.com

Permeability Studies: Potential of mean force (PMF) calculations can be used to compute the free energy barrier for the translocation of water and small molecules across a this compound bilayer. This would provide a predictive understanding of the membrane's permeability, a critical parameter for delivery applications.

| Modeling Approach | System | Key Parameters to Investigate | Predicted Outcome/Insight |

|---|---|---|---|

| Coarse-Grained MD | ~1000 lipid molecules in water | Aggregation kinetics, Final morphology | Prediction of preferred supramolecular architecture (vesicle, micelle, etc.) |

| All-Atom MD | Hydrated bilayer (~200 lipids) | Area per lipid, Bilayer thickness, Deuterium order parameters, Headgroup orientation, Radial distribution functions | Detailed understanding of membrane structure, fluidity, and hydration |

| All-Atom MD | Bilayer with DNA/siRNA | Binding energy, Contact analysis, DNA conformation | Mechanism of nucleic acid compaction and complex formation |

| Umbrella Sampling / PMF | Bilayer with a small molecule permeant | Free energy profile of translocation | Quantitative prediction of membrane permeability |

Integration with Emerging Biomimetic Technologies and In Vitro Model Systems

To translate the potential of this compound into functional applications, it is crucial to study its behavior in increasingly complex and physiologically relevant environments. Emerging biomimetic technologies and advanced in vitro models provide the ideal platforms for this research. mdpi.comwikipedia.org

The biomimetic phosphoryl group suggests that assemblies of this compound might exhibit low biofouling and high biocompatibility, a hypothesis that must be rigorously tested. nih.govresearchgate.net Research can progress from simple systems to more complex ones:

Biomimetic Membranes: Initial studies could utilize model lipid bilayers, such as supported lipid bilayers (SLBs) or black lipid membranes (BLMs), to investigate how this compound incorporates into and alters the properties of a cell membrane mimic. nih.govpnas.org Techniques like quartz crystal microbalance with dissipation monitoring (QCM-D) and fluorescence microscopy can be used to monitor binding, insertion, and potential membrane disruption in real-time.

2D Cell Culture Models: Standard in vitro cell culture will be essential to assess the compound's general cytotoxicity and its interactions with various cell lines (e.g., cancer cells, endothelial cells). researchgate.net The cationic nature of the pyridinium headgroup makes it particularly relevant for transfection studies, where its ability to deliver genetic material could be compared against established cationic lipids. nih.gov

Advanced 3D In Vitro Models: Moving beyond flat, 2D cultures, future research should leverage 3D models that better recapitulate the in vivo environment. wikipedia.org These include multicellular tumor spheroids, which mimic the architecture and gradients within a small tumor, and organ-on-a-chip devices. wikipedia.org For instance, a "vessel-on-a-chip" model could be used to study the interaction of this compound nanoparticles with endothelial cells under flow conditions, providing insight into their stability and transport in a simulated blood vessel. mdpi.com

These advanced models allow for the investigation of how the supramolecular structures formed by this compound behave in an environment with complex cell-cell and cell-matrix interactions, offering a more accurate prediction of their ultimate in vivo fate and efficacy.

| Model System | Key Features | Research Question | Primary Endpoint(s) |

|---|---|---|---|

| Supported Lipid Bilayer (SLB) | Simplified, planar cell membrane mimic | Does the compound bind to/insert into a lipid membrane? | Binding kinetics, Changes in membrane fluidity/thickness |

| 2D Monolayer Cell Culture | Standardized, high-throughput | What is the cytotoxicity? Does it transfect cells? | Cell viability (e.g., MTT assay), Transfection efficiency (e.g., GFP expression) |

| 3D Multicellular Spheroids | Cell-cell contacts, diffusion gradients | Can nanoparticles penetrate a tissue-like structure? | Penetration depth (confocal microscopy), Spheroid growth inhibition |

| Organ-on-a-Chip | Physiological fluid flow, tissue interfaces | How do nanoparticles behave in a simulated microvasculature? | Adhesion to endothelium, Trans-endothelial transport |

Q & A

Q. How should researchers contextualize the biological significance of this compound findings within existing literature?

- Methodology : Perform a systematic review using PICO framework (Population, Intervention, Comparison, Outcome). Example:

- Population: Atherosclerosis models; Intervention: this compound treatment; Comparison: Untreated controls; Outcome: Plaque size reduction .

Tables for Reference

| Parameter | Recommended Value | Evidence Source |

|---|---|---|

| LC-MS/MS LOD | 0.05 µM | |

| NMR Solvent | CDCl₃ (deuterated) | |

| Stability Study pH Range | 2–9 | |

| Minimum Technical Replicates | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.